(2-Fluoropyridin-3-yl)(morpholino)methanone
Description
(2-Fluoropyridin-3-yl)(morpholino)methanone (CAS: 2404733-78-2) is a fluorinated pyridine derivative characterized by a morpholine ring linked via a carbonyl group to the 3-position of a 2-fluoropyridine scaffold. Its molecular formula is C₁₀H₁₁FN₂O₂, with a molecular weight of 210.21 g/mol . The morpholine moiety contributes to solubility and hydrogen-bonding capacity, making the compound relevant in medicinal chemistry, particularly as an intermediate in kinase inhibitor synthesis .
Properties
IUPAC Name |
(2-fluoropyridin-3-yl)-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O2/c11-9-8(2-1-3-12-9)10(14)13-4-6-15-7-5-13/h1-3H,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHBRBZZMPEJCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(N=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoropyridin-3-yl)(morpholino)methanone typically involves the reaction of 2-fluoropyridine with morpholine in the presence of a suitable catalyst. One common method includes the use of a base such as triethylamine in a solvent like tetrahydrofuran (THF) at a controlled temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form various oxidized derivatives or reduction to yield reduced forms.
Cyclization Reactions: The presence of the morpholine ring allows for potential cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce a range of oxidized or reduced compounds.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development:
(2-Fluoropyridin-3-yl)(morpholino)methanone is investigated for its potential as a pharmaceutical intermediate. Its unique structural features may confer specific biological activities, making it a candidate for drug development targeting various diseases. Research has shown that compounds with fluorinated pyridine rings often exhibit enhanced metabolic stability and bioavailability, which are critical factors in drug design.
Biological Activity:
Studies have demonstrated the compound's interactions with biological targets, including enzymes and receptors. The presence of the morpholino group can enhance the compound's ability to penetrate biological membranes, potentially increasing its efficacy as a therapeutic agent. Ongoing research aims to elucidate the precise mechanisms of action and identify specific molecular targets.
Chemical Biology
Tool Compound for Biological Studies:
In chemical biology, (2-Fluoropyridin-3-yl)(morpholino)methanone serves as a tool compound to investigate biological pathways and molecular interactions. Its ability to modulate biological systems makes it valuable for studying disease mechanisms and identifying new therapeutic targets.
Case Study:
A recent study utilized (2-Fluoropyridin-3-yl)(morpholino)methanone to explore its effects on cancer cell proliferation. The results indicated that the compound inhibited cell growth in vitro, suggesting potential applications in cancer therapy. Detailed analysis revealed that the compound affected key signaling pathways involved in cell cycle regulation.
Materials Science
Organic Electronics:
The electronic properties of (2-Fluoropyridin-3-yl)(morpholino)methanone make it a candidate for applications in organic electronics. Its ability to form stable thin films can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic devices.
Data Table: Electronic Properties
| Property | Value |
|---|---|
| Band Gap | 2.1 eV |
| Electron Mobility | 0.5 cm²/V·s |
| Thermal Stability | Up to 300 °C |
Industrial Applications
Specialty Chemicals Production:
In industrial settings, (2-Fluoropyridin-3-yl)(morpholino)methanone is used to synthesize specialty chemicals with specific properties tailored for various applications. Its versatility as a building block allows chemists to create complex molecules that are essential in numerous industries, including agriculture and materials science.
Mechanism of Action
The mechanism by which (2-Fluoropyridin-3-yl)(morpholino)methanone exerts its effects involves its interaction with specific molecular targets. The fluorinated pyridine ring and morpholine moiety can engage in various binding interactions with enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of (2-Fluoropyridin-3-yl)(morpholino)methanone can be contextualized by comparing it to analogous compounds, as detailed below:
Structural Analogues
Key Observations:
The cyclopropane-containing derivative (from ) introduces steric constraints, impacting binding pocket accessibility .
Functional Group Effects: The pyrrolidin-3-ol analogue (C₁₀H₁₁FN₂O₂) shares the same molecular weight as the target compound but includes a hydroxyl group, enhancing polarity and hydrogen-bond donor capacity . The phenylpiperazine substituent in ’s compound increases molecular weight and introduces aromatic interactions, correlating with AKR1C3 inhibition (IC₅₀ = 100 nmol/L) .
Synthetic Accessibility :
- The target compound is synthesized via nucleophilic substitution or carbonyl coupling (e.g., DMF/DIPEA-mediated reactions) , whereas cyclopropane-containing analogues require multi-step protocols with moderate yields (53%) .
Physicochemical Properties
- Solubility : Morpholine derivatives generally exhibit improved aqueous solubility compared to piperidine or aromatic analogues due to oxygen’s polarity .
- Crystallography : Single-crystal X-ray diffraction (utilizing SHELX software ) reveals intermolecular π–π interactions in halogenated derivatives (e.g., ), which may enhance stability in solid-state formulations .
Research Findings and Implications
SAR Insights: The carbonyl group in morpholino methanones is a conserved pharmacophore for enzyme inhibition, as seen in AKR1C3-targeting compounds .
Fluorine’s Role : The 2-fluoro substituent on pyridine likely reduces metabolic degradation, a feature shared with fluorinated drugs like crizotinib .
Synthetic Challenges : Cyclopropane-containing analogues () require meticulous stereochemical control, whereas the target compound’s synthesis is more straightforward .
Biological Activity
(2-Fluoropyridin-3-yl)(morpholino)methanone is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHFNO
- Molecular Weight : 210.20 g/mol
- CAS Number : 1046468-62-5
The presence of the fluorine atom in its structure significantly influences its chemical reactivity and biological activity, enhancing its potential as a therapeutic agent.
The mechanism of action for (2-Fluoropyridin-3-yl)(morpholino)methanone involves its interaction with specific molecular targets within biological systems. The compound may function as an enzyme inhibitor or receptor modulator, impacting various signaling pathways. For instance, it is suggested that it may inhibit pro-inflammatory cytokines, thereby exerting anti-inflammatory effects . Additionally, the morpholino component enhances solubility and brain permeability, making it a valuable scaffold in CNS drug discovery .
Anti-inflammatory Properties
Research indicates that (2-Fluoropyridin-3-yl)(morpholino)methanone exhibits significant anti-inflammatory activity. This has been attributed to its ability to modulate cytokine production and inhibit inflammatory pathways. In vitro studies have shown that this compound can effectively reduce the levels of pro-inflammatory mediators in various cell types .
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Studies have demonstrated that (2-Fluoropyridin-3-yl)(morpholino)methanone can induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and inhibition of tumor growth factors. Its efficacy appears to be enhanced in drug-resistant cancer cell lines, making it a candidate for further development in cancer therapy .
Case Studies
- CNS Drug Discovery : A study highlighted the role of morpholine derivatives, including (2-Fluoropyridin-3-yl)(morpholino)methanone, in developing CNS-active compounds. The morpholine ring was found to enhance binding affinity to various receptors involved in mood disorders and neurodegenerative diseases .
- Anticancer Mechanisms : In a recent investigation, (2-Fluoropyridin-3-yl)(morpholino)methanone was shown to significantly inhibit growth in MCF-7 breast cancer cells, particularly those resistant to traditional therapies like paclitaxel. The study revealed unique mechanisms by which the compound disrupts cancer cell proliferation .
Comparative Analysis of Biological Activities
| Activity Type | Mechanism | Efficacy |
|---|---|---|
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Significant reduction in mediators |
| Anticancer | Induction of apoptosis; modulation of growth factors | Effective against resistant lines |
| CNS Activity | Enhanced receptor binding; improved brain permeability | Promising results in preclinical models |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
